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molecular formula C8H4Cl2F2 B8382842 2-(2,2-Dichloro-vinyl)-1,4-difluoro-benzene

2-(2,2-Dichloro-vinyl)-1,4-difluoro-benzene

Cat. No. B8382842
M. Wt: 209.02 g/mol
InChI Key: YJVQWSWHMZHVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07678796B2

Procedure details

The title compound of Example 36.1 (18.2 g, 59 mmol) was dissolved in acetic acid (95 mL) in a 500 mL two neck flask. Zinc powder (7.6 g, 116 mmol) was added in one portion. The temperature of the mixture reached 60° C. The reaction was complete after 30 min. The mixture was filtered and pentane (200 mL) and water (200 mL) were added. The phases were separated and the water phase washed once again with pentane. The organic phases were combined and washed with sodium hydrogen carbonate solution until pH was neutral, dried (MgSO4), filtered and concentration on reduced-pressure evaporator to give a yellow oil. Yield 82%, 10.2 g.
Name
title compound
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
[Compound]
Name
two
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
7.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](Cl)([Cl:16])[CH:3](OC(=O)C)[C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[F:11]>C(O)(=O)C.[Zn]>[Cl:16][C:2]([Cl:1])=[CH:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[F:11]

Inputs

Step One
Name
title compound
Quantity
18.2 g
Type
reactant
Smiles
ClC(C(C1=C(C=CC(=C1)F)F)OC(C)=O)(Cl)Cl
Name
Quantity
95 mL
Type
solvent
Smiles
C(C)(=O)O
Name
two
Quantity
500 mL
Type
solvent
Smiles
Step Two
Name
Quantity
7.6 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached 60° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
pentane (200 mL) and water (200 mL) were added
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the water phase washed once again with pentane
WASH
Type
WASH
Details
washed with sodium hydrogen carbonate solution until pH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
on reduced-pressure evaporator
CUSTOM
Type
CUSTOM
Details
to give a yellow oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC(=CC1=C(C=CC(=C1)F)F)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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